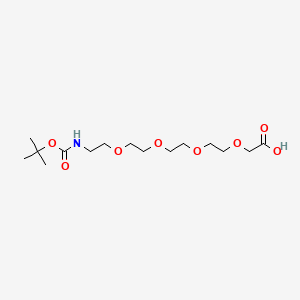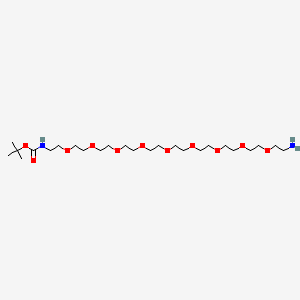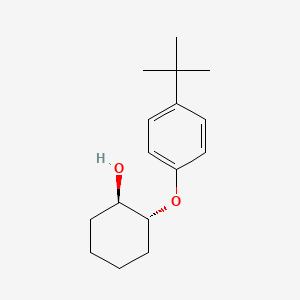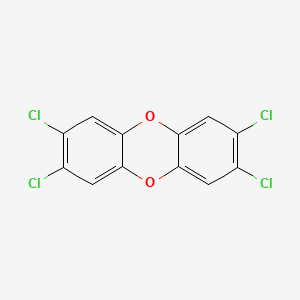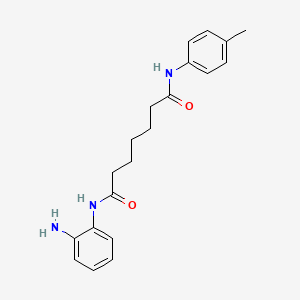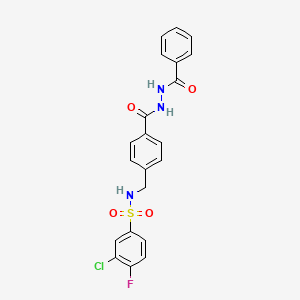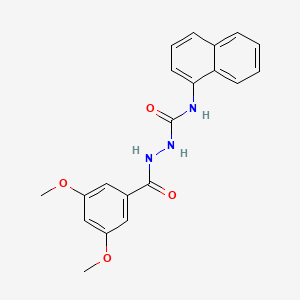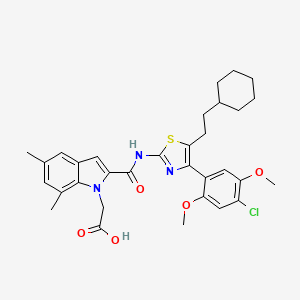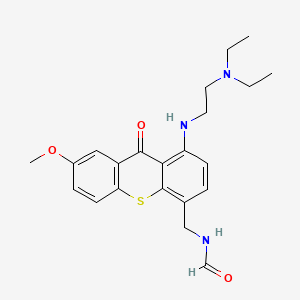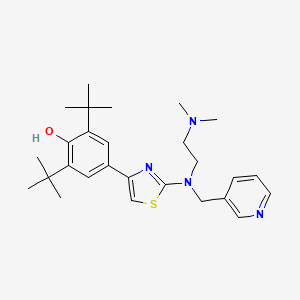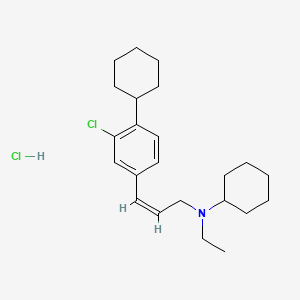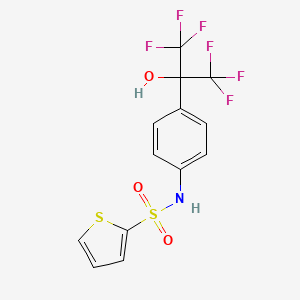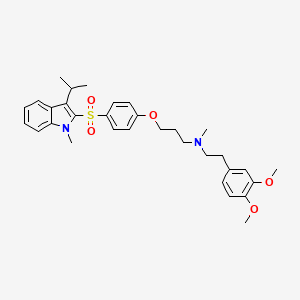![molecular formula C17H18ClNO2S B1682681 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide CAS No. 178870-32-1](/img/structure/B1682681.png)
2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide
Descripción general
Descripción
UC-781 es un inhibidor no nucleósido de la transcriptasa inversa tiocarboxanilida. Se investiga principalmente por su potencial como microbicida tópico dirigido contra el virus de la inmunodeficiencia humana (VIH). Este compuesto ha mostrado una actividad significativa contra el VIH-1 in vitro, lo que lo convierte en un candidato prometedor para prevenir la transmisión del VIH .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: UC-781 se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiocarboxanilida. La síntesis generalmente implica la reacción de una anilina sustituida con un compuesto tiocarbonílico en condiciones controladas para formar la estructura central de la tiocarboxanilida. Las condiciones de reacción a menudo incluyen el uso de solventes como la dimetilformamida y catalizadores como la trietilamina para facilitar la reacción .
Métodos de Producción Industrial: La producción industrial de UC-781 implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El proceso puede involucrar múltiples pasos de purificación, como la recristalización y la cromatografía, para lograr la calidad deseada de UC-781 .
Análisis De Reacciones Químicas
Tipos de Reacciones: UC-781 experimenta varias reacciones químicas, que incluyen:
Oxidación: UC-781 puede oxidarse en condiciones específicas para formar sulfóxidos o sulfonas.
Reducción: El compuesto puede reducirse para formar tioles u otros derivados reducidos.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los alcóxidos se utilizan en condiciones básicas.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, tioles y varios derivados sustituidos de UC-781 .
Aplicaciones Científicas De Investigación
UC-781 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: UC-781 se utiliza como un compuesto modelo para estudiar la reactividad de las tiocarboxanilidas y sus derivados.
Biología: El compuesto se investiga por su potencial para inhibir la replicación del VIH-1 en sistemas de cultivo celular.
Medicina: UC-781 se está explorando como un microbicida tópico para prevenir la transmisión del VIH-1 tanto vaginal como rectal. .
Mecanismo De Acción
UC-781 ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH-1. Esta enzima es crucial para la replicación del virus. Al unirse a la enzima transcriptasa inversa, UC-781 evita la conversión del ARN viral en ADN, inhibiendo así la replicación del virus. El compuesto exhibe sinergia con otros agentes antirretrovirales, como la zidovudina, lo que aumenta su actividad antiviral .
Comparación Con Compuestos Similares
UC-781 se compara con otros inhibidores no nucleósidos de la transcriptasa inversa (INRTIs) como efavirenz, nevirapina y delavirdina. Si bien todos estos compuestos comparten un mecanismo de acción similar, UC-781 es único debido a su alta potencia y estabilidad en diversas condiciones. Además, UC-781 ha mostrado sinergia efectiva con otros microbicidas, lo que lo convierte en un candidato valioso para terapias combinadas .
Compuestos Similares:
- Efavirenz
- Nevirapina
- Delavirdina
UC-781 destaca por su estructura química específica y su potencial como microbicida tópico, que no es una aplicación común para otros INRTIs .
Propiedades
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIXLCGPOTQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170581 | |
| Record name | UC 781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
UC-781 is an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown in vitro to be very active specifically against HIV-1. UC-781 exhibits synergy with the NRTI zidovudine in vitro.[12] The combination of UC-781 and another candidate microbicide, cellulose acetate 1,2-benzenedicarboxylate, resulted in effective synergy for inhibition of HIV-1 in vitro and in peripheral blood mononuclear cells | |
| Record name | UC-781 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
178870-32-1 | |
| Record name | UC 781 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UC-781 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UC 781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UC-781 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
